molecular formula C12H15N3O B11886487 6-Amino-3-butylquinazolin-4-one CAS No. 24898-91-7

6-Amino-3-butylquinazolin-4-one

Cat. No.: B11886487
CAS No.: 24898-91-7
M. Wt: 217.27 g/mol
InChI Key: IALOGHRUJDASFR-UHFFFAOYSA-N
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Description

6-Amino-3-butylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a quinazoline ring system with an amino group at the 6th position and a butyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-butylquinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of 3(H)-quinazolin-4-one with anthranilic acid and formamide in a 1:3 ratio . The resulting compound undergoes nitration to introduce a nitro group at the 6th position, followed by reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) to yield 6-amino-3(H)-quinazolin-4-one . The butyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-butylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Nitro derivatives can be reduced back to amino compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, acylated compounds, and various substituted quinazolinones.

Scientific Research Applications

6-Amino-3-butylquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-butylquinazolin-4-one involves its interaction with specific molecular targets. The amino group at the 6th position can form hydrogen bonds with biological macromolecules, affecting their function. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-methylquinazolin-4-one
  • 6-Amino-3-ethylquinazolin-4-one
  • 6-Amino-3-propylquinazolin-4-one

Uniqueness

6-Amino-3-butylquinazolin-4-one is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

24898-91-7

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

6-amino-3-butylquinazolin-4-one

InChI

InChI=1S/C12H15N3O/c1-2-3-6-15-8-14-11-5-4-9(13)7-10(11)12(15)16/h4-5,7-8H,2-3,6,13H2,1H3

InChI Key

IALOGHRUJDASFR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

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